

Solubility of Benzophenone-d10 in Organic Solvents: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Benzophenone-d10** in various organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this guide presents detailed solubility data for its non-deuterated analogue, benzophenone. The physical and chemical properties of deuterated and non-deuterated compounds are generally very similar, making this data a reliable proxy for estimating the solubility of **Benzophenone-d10**. This document also outlines a detailed experimental protocol for determining the solubility of such compounds.

Executive Summary

Benzophenone-d10, a deuterated form of benzophenone, is a crucial internal standard in analytical chemistry, particularly in mass spectrometry-based studies. Its solubility is a critical parameter for sample preparation, formulation development, and the design of various experimental assays. This guide summarizes the available solubility data, provides a robust experimental methodology for its determination, and illustrates the logical workflow for solubility assessment.

Solubility Data

Quantitative solubility data for **Benzophenone-d10** is not extensively published. However, a study by Ouyang et al. (2018) provides detailed solubility data for non-deuterated benzophenone in a range of organic solvents at various temperatures.[1][2] Given that







deuterium substitution has a negligible effect on the intermolecular forces governing solubility, this data serves as a strong reference.

A specific data point indicates that **Benzophenone-d10** is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of \geq 100 mg/mL.

Table 1: Solubility of Benzophenone (Non-deuterated) in Various Organic Solvents

The following table summarizes the mole fraction solubility (x₁) of benzophenone in twelve different organic solvents at temperatures ranging from 278.15 K to 318.15 K, as determined by a gravimetric method.[1][2]



| Te mp erat ure (K) | Met han ol | Eth ano I | 1- Pro pan ol | Iso pro pan ol | 1- But ano I | Iso but ano I | 1- Oct ano I | Ace toni trile | Ace ton e | Eth yl Ace tate | Met hyl Ace tate | Wat er |
|--------------------------------|------------------|-----------------|------------------------|-------------------------|-----------------------|------------------------|-----------------------|----------------------|-----------------|--------------------------|---------------------------|-----------|
| 278. | 0.29 | 0.28 | 0.26 | 0.25 | 0.24 | 0.23 | 0.18 | 0.16 | 0.43 | 0.38 | 0.35 | 0.00 |
| 15 | 85 | 41 | 93 | 12 | 87 | 91 | 76 | 87 | 12 | 76 | 43 | 01 |
| 283. | 0.32 | 0.30 | 0.29 | 0.27 | 0.27 | 0.26 | 0.20 | 0.18 | 0.46 | 0.41 | 0.38 | 0.00 |
| 15 | 54 | 98 | 32 | 43 | 11 | 09 | 45 | 41 | 21 | 54 | 12 | 01 |
| 288. | 0.35 | 0.33 | 0.31 | 0.29 | 0.29 | 0.28 | 0.22 | 0.20 | 0.49 | 0.44 | 0.41 | 0.00 |
| 15 | 43 | 75 | 91 | 94 | 55 | 47 | 34 | 15 | 5 | 52 | 01 | 01 |
| 293. | 0.38 | 0.36 | 0.34 | 0.32 | 0.32 | 0.31 | 0.24 | 0.22 | 0.53 | 0.47 | 0.44 | 0.00 |
| 15 | 52 | 72 | 7 | 65 | 19 | 05 | 43 | 09 | | 7 | 1 | 01 |
| 298. | 0.41 | 0.39 | 0.37 | 0.35 | 0.35 | 0.33 | 0.26 | 0.24 | 0.56 | 0.51 | 0.47 | 0.00 |
| 15 | 81 | 89 | 69 | 56 | 03 | 83 | 72 | 23 | 7 | 08 | 39 | 01 |
| 303. | 0.45 | 0.43 | 0.40 | 0.38 | 0.38 | 0.36 | 0.29 | 0.26 | 0.60 | 0.54 | 0.50 | 0.00 |
| 15 | 3 | 26 | 88 | 67 | 07 | 81 | 21 | 57 | 6 | 66 | 88 | 02 |
| 308. | 0.49 | 0.46 | 0.44 | 0.41 | 0.41 | 0.39 | 0.31 | 0.29 | 0.64 | 0.58 | 0.54 | 0.00 |
| 15 | | 83 | 27 | 98 | 31 | 99 | 9 | 11 | 7 | 44 | 57 | 02 |
| 313. | 0.52 | 0.50 | 0.47 | 0.45 | 0.44 | 0.43 | 0.34 | 0.31 | 0.69 | 0.62 | 0.58 | 0.00 |
| 15 | 9 | 6 | 86 | 49 | 75 | 37 | 79 | 85 | | 42 | 46 | 02 |
| 318. | 0.57 | 0.54 | 0.51 | 0.49 | 0.48 | 0.46 | 0.37 | 0.34 | 0.73 | 0.66 | 0.62 | 0.00 |
| 15 | | 57 | 65 | 2 | 39 | 95 | 88 | 79 | 5 | 6 | 55 | 02 |

Data extracted from Ouyang, J., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data, 63(5), 1833–1840.[1][2]

Qualitatively, benzophenone is described as practically insoluble in water but soluble in organic solvents such as alcohol, acetone, ether, acetic acid, chloroform, and benzene.[3]



Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like **Benzophenone-d10** in various organic solvents. This protocol is based on the gravimetric method, which is a reliable and widely used technique for generating accurate solubility data.[1] [2][4][5][6]

3.1 Materials and Apparatus

- Benzophenone-d10 (or other solid solute)
- Selected organic solvents (analytical grade)
- Thermostatic water bath
- Analytical balance (readability ± 0.0001 g)
- Isothermal jacketed glass vials
- Magnetic stirrer and stir bars
- Syringes with 0.45 µm filters
- Pre-weighed weighing bottles
- Drying oven

3.2 Procedure

- Sample Preparation: Add an excess amount of the solid solute (**Benzophenone-d10**) to a known mass of the chosen solvent in an isothermal jacketed glass vial. This ensures that a saturated solution is formed.
- Equilibration: Place the vial in a thermostatic water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach solid-liquid equilibrium. This may take several hours.



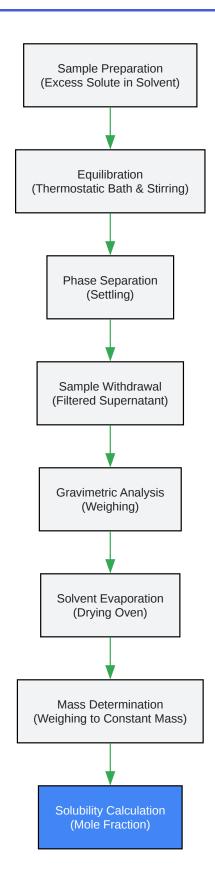
- Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vial for at least 2 hours.
- Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe fitted with a 0.45 µm filter to prevent any solid particles from being transferred.
- Gravimetric Analysis: Transfer the withdrawn sample into a pre-weighed weighing bottle and record the total mass.
- Solvent Evaporation: Place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
- Mass Determination: After the solvent has completely evaporated, cool the weighing bottle in a desiccator and weigh it again. Repeat the drying and weighing process until a constant mass is obtained.
- Calculation: The mass of the solute and the solvent in the sample can be determined by subtraction. The mole fraction solubility can then be calculated.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.





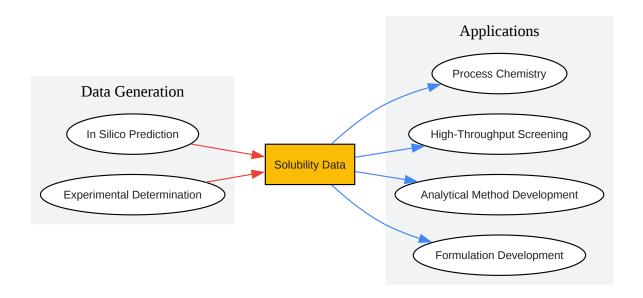
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Caption: Gravimetric method workflow for solubility determination.



Logical Application of Solubility Data

This diagram illustrates the central role of solubility data in various stages of research and development.



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Caption: The role of solubility data in R&D.

Conclusion

While specific quantitative solubility data for **Benzophenone-d10** remains scarce, the data for its non-deuterated counterpart provides a robust and reliable foundation for its use in research and development. The provided experimental protocol offers a clear pathway for generating precise solubility data for **Benzophenone-d10** or any other solid organic compound in various solvents. Understanding the solubility of **Benzophenone-d10** is essential for its effective application as an internal standard and for the development of new analytical methods and formulations.



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